![molecular formula C12H8ClNO3S B2939308 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid CAS No. 379254-57-6](/img/structure/B2939308.png)
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid
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Overview
Description
“4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is a complex organic compound. It contains a chloro group attached to a benzene ring, which is also attached to a carboxylic acid group. Additionally, it has a thiophene ring attached to an amide group .
Synthesis Analysis
The synthesis of such compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura (SM) coupling . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The synthesis could also involve the oxidation of thiophene-2-carboxaldehyde or more practically, 2-acetylthiophene .
Molecular Structure Analysis
The molecular structure of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” is likely to be complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic structure, while the thiophene ring introduces a five-membered heterocyclic component .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It could also be involved in reactions leading to the synthesis of highly substituted thiophenes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” would depend on its exact molecular structure. For instance, the presence of the carboxylic acid group could make it acidic, and the chloro group could make it more reactive .
Scientific Research Applications
Antimicrobial Applications
Thiophene derivatives, including 4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid, have shown promising antimicrobial properties. They are studied for their potential to inhibit the growth of various bacteria and fungi, which is crucial in the development of new antibiotics and antifungal agents .
Anti-inflammatory and Analgesic Effects
In the realm of anti-inflammatory and analgesic medications, thiophene compounds are being explored for their efficacy. They may offer new pathways for treating chronic inflammation and pain management, potentially leading to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor and Anticancer Research
Thiophene derivatives, including our compound of interest, are being investigated for their antitumor and anticancer activities. Their ability to inhibit cancer cell growth makes them valuable in the search for more effective cancer therapies .
Material Science: Corrosion Inhibition
In material science , thiophene compounds are utilized as corrosion inhibitors . They help protect metals from corrosion, which is essential for extending the life of metal structures and components .
Organic Electronics: OLEDs and OFETs
Thiophene-based molecules are pivotal in the advancement of organic electronics , particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are transforming the way we use and interact with electronic devices .
Estrogen Receptor Modulation
Some thiophene derivatives act as estrogen receptor modulators . This application is significant in the treatment of hormone-related conditions and in the study of hormone-driven cancers .
Kinase Inhibition
Lastly, the role of thiophene derivatives in kinase inhibition is a promising field. Kinases are enzymes that play a critical role in the regulation of cell functions, and their inhibition can be a strategy in treating diseases like cancer .
Future Directions
The future directions for “4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid” could involve further exploration of its synthesis, reactions, and potential applications. For instance, it could be used to synthesize new materials with desirable electronic and optoelectronic properties . Additionally, its mechanism of action could be studied further to understand its potential therapeutic effects .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that thiophene derivatives have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
properties
IUPAC Name |
4-chloro-3-(thiophene-2-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-8-4-3-7(12(16)17)6-9(8)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSYFRATKXUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid |
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